3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one
Description
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6H,1-2H2 |
InChI Key |
UVWGKUJIOCYTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)N2C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Cyclobutanone Derivatives
Reaction Scheme: The typical approach involves reacting 4-bromo-1H-pyrazole with a cyclobutanone derivative under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as the base to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
Solvents and Conditions: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve both reactants and facilitate the nucleophilic substitution. The reaction temperature is usually elevated (e.g., 60–80°C) to promote cyclization and substitution efficiency.
Purification: After completion, the product is purified by silica gel chromatography or recrystallization to isolate the desired compound with high purity.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling: In some cases, a pre-functionalized cyclobutanone (e.g., halogenated at the 3-position) can be coupled with 4-bromo-1H-pyrazole using palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This method allows for precise control over substitution patterns and can improve yields.
Cyclization Approaches: Starting from appropriate precursors, cyclization reactions under controlled conditions can form the cyclobutanone ring with the pyrazole substituent already attached or introduced in a subsequent step.
Industrial and Scale-Up Considerations
Continuous Flow Reactors: For industrial production, continuous flow synthesis can be employed to enhance reaction control, scalability, and safety. This method allows precise temperature and residence time control, improving yield and reproducibility.
Catalyst and Solvent Optimization: Selection of efficient catalysts and greener solvents can reduce costs and environmental impact. Optimization of reaction parameters such as molar ratios, temperature, and reaction time is critical for maximizing yield.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃) | Facilitates deprotonation of pyrazole N1 |
| Solvent | DMF, THF | Polar aprotic solvents preferred |
| Temperature | 60–80°C | Elevated temperature promotes reaction |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity |
| Alternative Catalysts | Pd-based catalysts (for cross-coupling) | Used in Suzuki or Buchwald-Hartwig methods |
| Scale-up Method | Continuous flow reactors | Enhances control and scalability |
Analytical Confirmation: The structure and purity of the synthesized compound are confirmed by ^1H and ^13C NMR spectroscopy, mass spectrometry (HRMS), IR spectroscopy (notably the ketone C=O stretch near 1700 cm⁻¹), and, if possible, X-ray crystallography to verify molecular geometry.
Stability and Storage: The compound should be stored in airtight, light-resistant containers under inert atmosphere (nitrogen or argon) at low temperatures (around –20°C) to prevent degradation or loss of bromine.
The preparation of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is primarily achieved through nucleophilic substitution of 4-bromo-1H-pyrazole onto cyclobutanone derivatives under basic conditions in polar aprotic solvents. Alternative palladium-catalyzed cross-coupling methods provide additional synthetic flexibility. Industrial synthesis benefits from continuous flow techniques and catalyst optimization. Analytical methods ensure product integrity, and proper storage conditions maintain compound stability.
This synthesis strategy balances efficiency, selectivity, and scalability, making it suitable for both research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated pyrazole ring to other functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various pyrazole derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is C_8H_8BrN_3O. The compound's structure can be represented as follows:The presence of the bromine atom and the pyrazole ring enhances its binding affinity to biological targets, making it a candidate for various applications in medicinal chemistry.
Medicinal Chemistry
Research indicates that 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its structural features allow it to interact with specific biological targets, modulating their activity effectively.
Antimicrobial Activity
Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism involves disrupting cellular processes by targeting specific enzymes or receptors essential for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival.
Enzyme Interaction Studies
The interactions of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one with molecular targets such as enzymes and receptors have been a focal point in research. The brominated pyrazole enhances binding affinity, allowing for effective modulation of enzyme activity, which is crucial for understanding its therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological effects .
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core: Cyclobutanone (four-membered ketone ring).
- Substituent : 4-Bromo-pyrazole at the 3-position.
Analog 1 : 4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, )
- Core : Pyrazole fused with tetrahydroindole.
- Substituents : 4-Chlorophenyl, sulfonamide, and bromine.
- Key Difference : The sulfonamide group and tetrahydroindole system introduce hydrogen-bonding capacity and bulkiness, absent in the target compound .
Analog 2 : 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (–5)
- Core: Dihydropyrazole with a butanone chain.
- Substituents : 4-Bromo- and 4-fluorophenyl groups.
- Key Difference: The butanone side chain and dihydropyrazole ring reduce ring strain compared to the cyclobutanone core in the target compound .
Analog 3 : 4-Bromo-1-phenyl-1H-pyrazol-3-ol derivatives ()
- Core : Pyrazole with hydroxyl or ketone groups.
- Substituents : Methyl, phenyl, or trifluoromethyl groups.
- Key Difference: The absence of a cyclobutanone ring and presence of aromatic substituents alter electronic properties .
Physical and Spectroscopic Properties
Notes:
- The cyclobutanone ring in the target compound likely increases ring strain, raising the C=O IR stretch frequency compared to less strained ketones .
- Sulfonamide-containing analogs (e.g., Compound 17) exhibit NH/NH2 signals in NMR, absent in the target compound .
Biological Activity
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a cyclobutanone moiety substituted with a 4-bromo-1H-pyrazole group. This unique structure is believed to contribute to its biological activity by influencing interactions with molecular targets.
Biological Activities
Research indicates that pyrazole derivatives, including 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one, exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazoles have been reported to possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the bromine atom may enhance the compound's efficacy against these pathogens.
- Anti-inflammatory Effects : Compounds containing the pyrazole nucleus have demonstrated anti-inflammatory activity. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Some pyrazole derivatives have been investigated for their anticancer properties. For instance, modifications of the pyrazole structure have led to compounds that show promise in inhibiting tumor growth through various mechanisms .
The mechanism of action for 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is primarily based on its ability to interact with specific enzymes and receptors. The bromine atom may enhance binding affinity and selectivity towards these targets. The cyclobutanone ring is also thought to stabilize interactions with biomolecules, thereby modulating their activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | Inhibition of TNF-α, IL-6 | |
| Anticancer | Potential inhibition of tumor growth |
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, compounds similar to 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one were shown to reduce edema in animal models significantly. The results indicated that specific substitutions on the pyrazole ring could enhance anti-inflammatory effects comparable to standard drugs like indomethacin .
Case Study: Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of pyrazole derivatives. Compounds were screened against various bacterial strains, revealing that modifications in the structure could lead to improved efficacy. For example, compounds with aliphatic amide linkages showed heightened activity against Klebsiella pneumonia and other resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
